Eptastigmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eptastigmine is a novel acetylcholinesterase inhibitor that has gained attention due to its potential therapeutic applications. It is a member of the carbamate family of compounds and has been shown to have a high affinity for acetylcholinesterase (AChE) enzymes. Eptastigmine has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Eptastigmine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent Eptastigmine inhibitor and has been investigated as a treatment for Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Eptastigmine has also been studied for its potential use as a pesticide due to its ability to inhibit Eptastigmine enzymes in insects.
Mechanism Of Action
Eptastigmine works by inhibiting the activity of Eptastigmine enzymes. Eptastigmine is an enzyme that breaks down acetylcholine, a neurotransmitter that is critical for the proper functioning of the nervous system. By inhibiting the activity of Eptastigmine, eptastigmine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
Eptastigmine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Eptastigmine has also been shown to improve muscle function in patients with myasthenia gravis. Additionally, eptastigmine has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of eptastigmine in lab experiments is its high affinity for Eptastigmine enzymes. This makes it a potent inhibitor of Eptastigmine activity, allowing researchers to study the effects of increased acetylcholine levels in the brain. However, one limitation of eptastigmine is its potential toxicity. Eptastigmine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for eptastigmine research. One area of interest is the development of eptastigmine derivatives that are more potent and less toxic than the original compound. Another area of interest is the investigation of eptastigmine as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, eptastigmine may have potential applications in the field of insect control, as a more environmentally friendly alternative to traditional pesticides.
Synthesis Methods
Eptastigmine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminoethane with methyl isocyanate. This reaction results in the formation of eptastigmine as a white crystalline powder. Another method involves the reaction of 1,2-diaminoethane with ethyl isocyanate. This method has been shown to produce higher yields of eptastigmine than the first method.
properties
CAS RN |
101246-68-8 |
---|---|
Product Name |
Eptastigmine |
Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |
InChI |
InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
InChI Key |
RRGMXBQMCUKRLH-CTNGQTDRSA-N |
Isomeric SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
Canonical SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
synonyms |
eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.